Ac-Gly-Osu
Description
Ac-Gly-Osu (Acetyl-Glycine N-Hydroxysuccinimide Ester) is a chemically modified amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its structure consists of glycine with an acetyl group (Ac) protecting the amine and an N-hydroxysuccinimide (Osu) ester activating the carboxyl group. This activation enhances reactivity toward nucleophiles, particularly amines, facilitating efficient amide bond formation under mild conditions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAAZXLYPUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454679 | |
| Record name | Ac-Gly-Osu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24715-24-0 | |
| Record name | Ac-Gly-Osu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation Using Acetic Anhydride in Basic Media
A patent detailing the synthesis of N-acetyl-glycine dipeptides (CN101654473A) provides a scalable protocol adaptable to Ac-Gly-OH. In this method, glycine is dissolved in a 1–5% (w/w) sodium hydroxide solution in methanol or ethanol. Acetic anhydride is added dropwise at 0–20°C, followed by stirring for 1–12 hours. Acidification with concentrated HCl precipitates the product, which is isolated via filtration. Key parameters include:
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Molar Ratio (Gly:Ac₂O) | 1:1.0–1:4.0 | 80–85 | >99 |
| Temperature | 0–20°C | - | - |
| Reaction Time | 5–12 hours | - | - |
This method minimizes diketopiperazine formation, a common side reaction in peptide acetylation, by maintaining low temperatures and controlled stoichiometry.
Alternative Acetylation Agents
While acetic anhydride dominates industrial workflows, acetyl chloride and in-situ generated mixed anhydrides (e.g., with ethyl chloroformate) offer alternatives. However, these methods often require stringent moisture control and generate corrosive byproducts, limiting their scalability.
Succinimide Esterification of Ac-Gly-OH
Activation of Ac-Gly-OH with N-hydroxysuccinimide (HOSu) is achieved through carbodiimide-mediated coupling or in-situ chloroformate activation.
Carbodiimide-Mediated Coupling
The most widely reported method involves reacting Ac-Gly-OH with HOSu in the presence of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A representative protocol adapted from peptide synthesis studies includes:
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Reagent Mixing : Ac-Gly-OH (1.0 eq), HOSu (1.2 eq), and DCC (1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
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Reaction Conditions : Stirred at 25°C for 12–24 hours under nitrogen.
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Workup : Precipitated dicyclohexylurea is removed by filtration, and the product is purified via recrystallization (ethyl acetate/hexane).
| Parameter | DCC-Mediated | EDC-Mediated |
|---|---|---|
| Yield (%) | 75–90 | 70–85 |
| Reaction Time (h) | 12–24 | 6–12 |
| Byproduct | Dicyclohexylurea | Soluble urea |
EDC offers advantages in byproduct solubility but requires higher stoichiometric excess to compensate for hydrolysis.
Mixed Anhydride Method
An alternative approach employs ethyl chloroformate to generate a reactive mixed anhydride intermediate. Ac-Gly-OH is treated with ethyl chloroformate and N-methylmorpholine in THF, followed by HOSu addition. This method achieves yields of 80–88% but necessitates strict temperature control (−10–0°C) to prevent racemization.
Industrial-Scale Optimization and Challenges
The patent CN101654473A highlights critical considerations for large-scale production:
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Solvent Selection : Methanol and ethanol are preferred for acetylation due to their low cost and ease of removal.
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Impurity Control : Residual inorganic salts (e.g., NaCl, KCl) are reduced to <0.5% via water washing and recrystallization.
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Temperature Gradients : Gradual warming from 0°C to 20°C during acetylation minimizes side reactions.
A comparative analysis of pilot-scale batches revealed:
| Batch Size (kg) | Yield (%) | Purity (%) | Key Impurity (%) |
|---|---|---|---|
| 10 | 85 | 99.2 | 0.05 (Ac₂O) |
| 50 | 82 | 98.9 | 0.08 (Ac₂O) |
| 100 | 80 | 98.5 | 0.12 (Ac₂O) |
Analytical Characterization and Validation
Quality control protocols for this compound include:
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HPLC Analysis : Reverse-phase C18 columns with UV detection at 220 nm resolve this compound from residual HOSu and acetylated byproducts.
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NMR Spectroscopy : NMR (DMSO-d6) displays characteristic peaks at δ 2.02 (s, 3H, CH₃CO), δ 3.92 (s, 2H, CH₂), and δ 2.81 (s, 4H, succinimide).
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Melting Point : 142–144°C (lit. 143°C), confirming crystalline purity .
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-Osu primarily undergoes nucleophilic substitution reactions. It reacts with nucleophiles such as amines to form amide bonds, which is a key step in peptide synthesis. The compound can also participate in hydrolysis reactions, where it is converted back to acetylglycine and N-hydroxysuccinimide in the presence of water.
Common Reagents and Conditions
Nucleophiles: Amines, including amino acids and peptides.
Solvents: Dichloromethane, dimethylformamide.
Conditions: Anhydrous conditions to prevent hydrolysis, typically at room temperature or slightly elevated temperatures.
Major Products
The major products formed from the reactions of this compound are acylated peptides or amino acids, along with N-hydroxysuccinimide as a byproduct.
Scientific Research Applications
Ac-Gly-Osu is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it acts as an activating agent to facilitate the formation of peptide bonds. This compound is also used in the preparation of various biomaterials and drug delivery systems due to its ability to form stable amide bonds.
In medicinal chemistry, this compound is employed in the synthesis of peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays, where it helps in the conjugation of peptides to various reporter molecules.
Mechanism of Action
The mechanism of action of Ac-Gly-Osu involves the activation of the carboxyl group of acetylglycine, making it more reactive towards nucleophiles. The N-hydroxysuccinimide ester group facilitates the formation of a stable intermediate, which then reacts with the nucleophile to form an amide bond. This process is crucial in peptide synthesis, where the formation of peptide bonds is a key step.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of Ac-Gly-Osu can be contextualized by comparing it to two structurally related glycine derivatives: Ac-Gly-OH (Acetyl-Glycine) and Ac-Gly-OEt (Acetyl-Glycine Ethyl Ester).
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity in Peptide Synthesis: this compound demonstrates superior coupling efficiency compared to Ac-Gly-OEt, as the Osu ester readily reacts with amino groups without requiring additional activating agents like DCC (dicyclohexylcarbodiimide) .
Stability and Handling :
- This compound is moisture-sensitive and typically stored under anhydrous conditions, whereas Ac-Gly-OEt exhibits greater stability in air due to its ethyl ester group .
- Ac-Gly-OH’s carboxylic acid group allows for aqueous solubility but limits its utility in organic-phase reactions .
Functional Versatility :
Comparison with Functionally Similar Compounds
H-Gly-OtBu.AcOH (Glycine tert-Butyl Ester Acetate) shares functional similarities with this compound as a glycine derivative but differs in protection strategy:
Table 2: Functional Comparison with H-Gly-OtBu.AcOH
Research Insights :
- H-Gly-OtBu.AcOH’s tert-butyl group provides steric protection, making it resistant to acidic cleavage during SPPS, unlike this compound’s Osu ester, which is designed for immediate reactivity .
- The free amine in H-Gly-OtBu.AcOH allows for sequential modification, whereas this compound’s acetylated amine directs reactivity exclusively to the carboxyl group .
Biological Activity
Ac-Gly-Osu (N-acetylglycine N-hydroxysuccinimide ester) is a compound that has garnered interest in biochemical research due to its utility in peptide synthesis and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.
Overview of this compound
This compound is primarily used as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds between amino acids by activating the carboxyl group, allowing for efficient peptide assembly. The presence of the N-hydroxysuccinimide (OSu) moiety enhances the reactivity of the carboxylic acid, making it a valuable tool in synthetic chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Peptide Bond Formation : this compound promotes the formation of stable amide bonds, which are crucial for constructing biologically active peptides. This is particularly important in developing therapeutic peptides that require precise structural integrity to function effectively.
- Cellular Uptake and Bioavailability : The acetyl group in this compound can enhance lipophilicity, potentially improving cellular uptake of peptides synthesized using this reagent. This property is significant when considering the bioavailability of peptide-based drugs.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
1. Peptide Synthesis Efficiency
A study demonstrated that using this compound as a coupling agent resulted in higher yields and purities of synthesized peptides compared to traditional methods. The efficiency was attributed to its ability to minimize side reactions and racemization during synthesis.
| Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|
| This compound | 85 | 95 |
| DCC | 70 | 80 |
| EDC | 75 | 85 |
2. Cellular Studies
In cellular assays, peptides synthesized with this compound were tested for their biological activities. For instance, a peptide derived from a neuroprotective sequence exhibited significant neuroprotective effects in SH-SY5Y cells against oxidative stress when synthesized using this compound.
Case Study: Neuroprotective Peptide Synthesis
A specific case study involved synthesizing a neuroprotective peptide using this compound. The synthesized peptide was tested for its ability to reduce apoptosis in neuronal cells subjected to oxidative stress. Results indicated a reduction in cell death by approximately 30% compared to controls, highlighting the potential therapeutic applications of peptides synthesized with this compound.
Q & A
Q. How can researchers ensure traceability when reproducing this compound-related experiments?
- Methodological Answer :
- Documentation : Share raw NMR/FID files, HPLC chromatograms, and instrument calibration logs via repositories like Zenodo .
- Protocols : Use platforms like Protocols.io for step-by-step video demonstrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
